molecular formula C12H8N2O4 B1209140 2,2'-Bipyridine-3,3'-dicarboxylic acid CAS No. 4433-01-6

2,2'-Bipyridine-3,3'-dicarboxylic acid

Cat. No.: B1209140
CAS No.: 4433-01-6
M. Wt: 244.2 g/mol
InChI Key: KNVZVRWMLMPTTJ-UHFFFAOYSA-N
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Description

2,2’-Bipyridine-3,3’-dicarboxylic acid is an organic compound with the molecular formula C12H8N2O4. It is a derivative of bipyridine, featuring carboxylic acid groups at the 3 and 3’ positions of the bipyridine ring. This compound is known for its ability to act as a ligand, forming complexes with various metal ions. It appears as a white to almost white powder or crystalline solid and has a melting point of approximately 261°C .

Mechanism of Action

Target of Action

The primary targets of 2,2’-Bipyridine-3,3’-dicarboxylic acid are metal ions . It can act as a ligand, forming coordination compounds with these ions . These complexes have significant applications in catalysis, materials science, and biomedicine .

Mode of Action

2,2’-Bipyridine-3,3’-dicarboxylic acid interacts with its targets through both the nitrogen and oxygen atoms of the carboxyl group . This interaction forms coordination polymers , which are compounds where a metal ion is bound to multiple ligands, forming an extended structure .

Biochemical Pathways

It’s known that the compound can improve the optical properties of certain perovskite nanocrystals . This suggests that it may influence pathways related to light absorption and emission in these materials .

Result of Action

The molecular and cellular effects of 2,2’-Bipyridine-3,3’-dicarboxylic acid’s action are largely dependent on the specific metal ion it’s coordinated with. For instance, when used as a ligand with certain metal ions, it can improve the photoluminescence properties of perovskite nanocrystals .

Action Environment

The action, efficacy, and stability of 2,2’-Bipyridine-3,3’-dicarboxylic acid can be influenced by various environmental factors. For example, the removal of surface ligands can lead to surface defects and degradation in the photoluminescence properties of perovskite nanocrystals . The use of 2,2’-Bipyridine-3,3’-dicarboxylic acid as a bidentate ligand can help mitigate these effects .

Biochemical Analysis

Biochemical Properties

2,2’-Bipyridine-3,3’-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs) and coordination complexes. It interacts with enzymes, proteins, and other biomolecules through its carboxylic acid groups and nitrogen atoms in the pyridine rings. These interactions often involve coordination bonds with metal ions, which can influence the activity of metalloenzymes and other metal-dependent biological processes .

Cellular Effects

The effects of 2,2’-Bipyridine-3,3’-dicarboxylic acid on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of certain transcription factors and enzymes involved in oxidative stress responses, thereby impacting cellular homeostasis and survival .

Molecular Mechanism

At the molecular level, 2,2’-Bipyridine-3,3’-dicarboxylic acid exerts its effects through binding interactions with biomolecules. It can act as a ligand, forming coordination complexes with metal ions that can inhibit or activate enzymes. These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes such as metabolism and signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Bipyridine-3,3’-dicarboxylic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to 2,2’-Bipyridine-3,3’-dicarboxylic acid has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2,2’-Bipyridine-3,3’-dicarboxylic acid vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing the activity of certain enzymes and improving cellular function. At high doses, it can be toxic and cause adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

2,2’-Bipyridine-3,3’-dicarboxylic acid is involved in various metabolic pathways, particularly those related to metal ion homeostasis and oxidative stress responses. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of metalloenzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance .

Transport and Distribution

Within cells and tissues, 2,2’-Bipyridine-3,3’-dicarboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. For instance, it can be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of 2,2’-Bipyridine-3,3’-dicarboxylic acid is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular activity and function. These localization patterns are crucial for its role in regulating cellular processes and maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Bipyridine-3,3’-dicarboxylic acid can be synthesized through a multi-step process starting from benzaldehyde. The key steps involve:

Industrial Production Methods

While specific industrial production methods for 2,2’-bipyridine-3,3’-dicarboxylic acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridine-3,3’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bipyridine-4,4’-dicarboxylic acid
  • 2,2’-Bipyridine-5,5’-dicarboxylic acid
  • 2,2’-Bipyridine-6,6’-dicarboxylic acid

Uniqueness

2,2’-Bipyridine-3,3’-dicarboxylic acid is unique due to the position of its carboxylic acid groups, which influence its coordination chemistry and reactivity. Compared to its isomers, it forms distinct coordination complexes with different structural and electronic properties .

Properties

IUPAC Name

2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-11(16)7-3-1-5-13-9(7)10-8(12(17)18)4-2-6-14-10/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVZVRWMLMPTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350521
Record name 2,2'-bipyridine-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4433-01-6
Record name 2,2'-bipyridine-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyridine-3,3'-dicarboxylic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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